REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([C:8]([OH:10])=[O:9])=[N:4][CH:5]=[CH:6][N:7]=1.[C:11](Cl)(=O)[C:12](Cl)=O>CN(C)C=O.ClCCl>[CH2:11]([O:9][C:8]([C:3]1[C:2]([CH3:1])=[N:7][CH:6]=[CH:5][N:4]=1)=[O:10])[CH3:12]
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=NC=CN1)C(=O)O
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Name
|
|
Quantity
|
2.57 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at ambient temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in dichloromethane (20 ml)
|
Type
|
ADDITION
|
Details
|
Triethylamine (4.04 ml) was added to this solution
|
Type
|
ADDITION
|
Details
|
followed by drop wise addition of ethanol (10 ml)
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at ambient temperature for one hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel (eluent: 0-10% v/v ethyl acetate in iso-hexane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NC=CN=C1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.85 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |